
(1R)-1-(2,4,5-trimethylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(2,4,5-trimethylphenyl)ethan-1-ol, also known as 2,4,5-trimethylphenyl ethan-1-ol or TMPE, is a monoterpene alcohol found in many essential oils. TMPE has a wide range of applications in the food, pharmaceutical, and cosmetics industries. It is used as a flavoring agent, preservative, and fragrance component, as well as an intermediate in the synthesis of more complex molecules. In addition, TMPE has been studied for its potential therapeutic properties, such as anti-inflammatory, antioxidant, and antifungal activities.
科学研究应用
TMPE has been studied for its potential therapeutic properties, such as anti-inflammatory, antioxidant, and antifungal activities. In addition, TMPE has been investigated for its ability to modulate the immune system, reduce inflammation, and protect against oxidative stress. It has also been studied for its potential to inhibit the growth of certain cancer cell lines.
作用机制
The exact mechanism of action of TMPE is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It is also thought to possess anti-inflammatory properties by inhibiting the activity of pro-inflammatory cytokines and enzymes. Additionally, TMPE may modulate the immune system by stimulating the production of immunomodulatory molecules.
Biochemical and Physiological Effects
TMPE has been shown to possess anti-inflammatory, antioxidant, and antifungal properties. In addition, it has been investigated for its potential to modulate the immune system, reduce inflammation, and protect against oxidative stress. In animal models, TMPE has been shown to reduce inflammation and reduce the severity of allergic reactions. It has also been studied for its potential to inhibit the growth of certain cancer cell lines.
实验室实验的优点和局限性
The advantages of using TMPE in lab experiments include its availability, low cost, and ease of synthesis. Additionally, TMPE is a safe and non-toxic compound, making it suitable for use in a variety of experiments. The main limitation of using TMPE in experiments is its relatively low solubility in water, which can limit its effectiveness in certain applications.
未来方向
The future directions for research on TMPE include further investigation into its potential therapeutic properties, such as its ability to modulate the immune system, reduce inflammation, and protect against oxidative stress. Additionally, further research is needed to understand the exact mechanism of action of TMPE and its potential to inhibit the growth of certain cancer cell lines. Additionally, research is needed to investigate the potential of TMPE as an ingredient in food, pharmaceutical, and cosmetic products. Finally, research is needed to investigate the potential of TMPE as a preservative or flavoring agent.
合成方法
TMPE can be synthesized from the reaction of trimethylphenol (TMP) and ethylene oxide (EO). The reaction is typically carried out in the presence of a base catalyst, such as sodium hydroxide (NaOH). The reaction is highly exothermic and proceeds with high yields. The product, TMPE, can then be isolated by distillation.
属性
IUPAC Name |
(1R)-1-(2,4,5-trimethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6,10,12H,1-4H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETNQTUDBNSWTI-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[C@@H](C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B6143930.png)
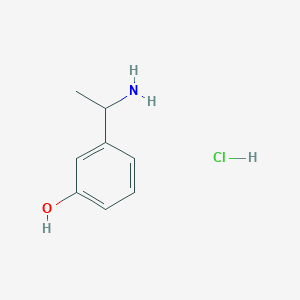
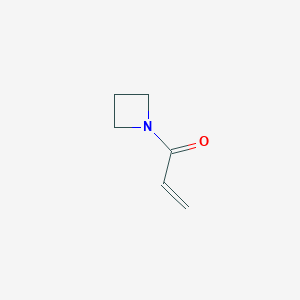
![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B6143941.png)
![3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B6143949.png)
![5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B6143950.png)


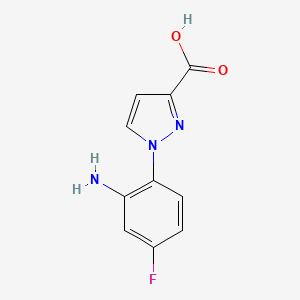
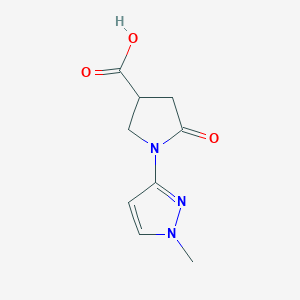
![4-chloro-N-[(4-fluorophenyl)methyl]-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B6143975.png)
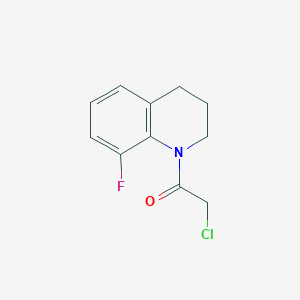
![2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B6143983.png)
